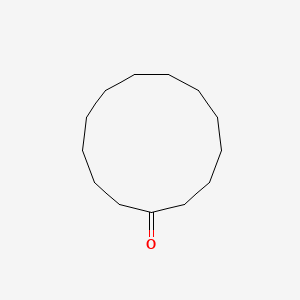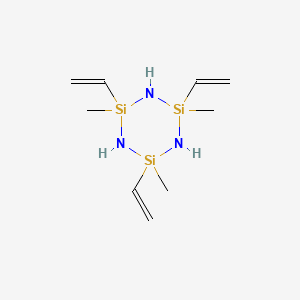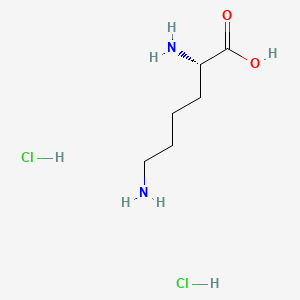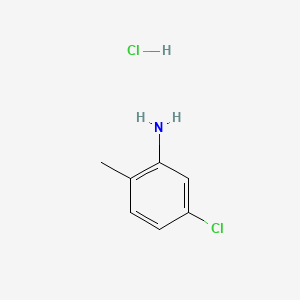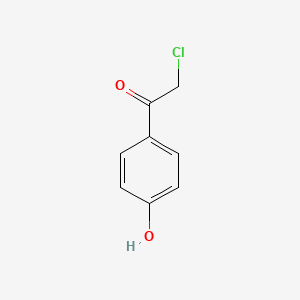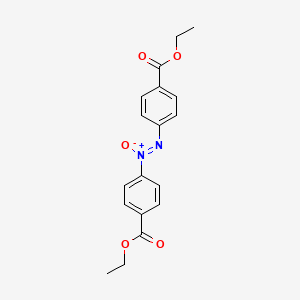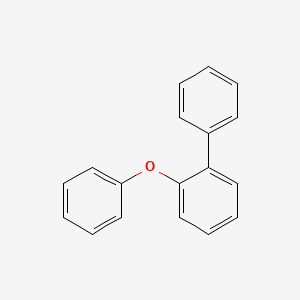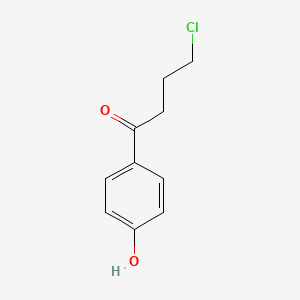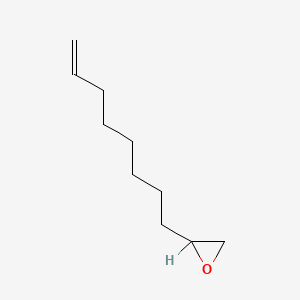
1,2-Epoxy-9-decene
Übersicht
Beschreibung
1,2-Epoxy-9-decene is an unsaturated epoxide with the molecular formula C10H18O. It is also known as (7-Octenyl)oxirane. This compound is characterized by the presence of an epoxide ring at the first and second carbon atoms and a double bond at the ninth carbon atom. It is a versatile intermediate used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
1,2-Epoxy-9-decene can be synthesized through several methods:
Synthetic Routes: One common method involves the epoxidation of 1-decene using peracids such as peracetic acid or m-chloroperbenzoic acid.
Industrial Production Methods: Industrially, this compound can be produced by the ring-opening of a fatty acid with an alcohol group. The reactants are mixed in a reaction vessel and heated to form the desired product.
Analyse Chemischer Reaktionen
1,2-Epoxy-9-decene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened using oxidizing agents such as hydrogen peroxide, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to form amino alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Epoxy-9-decene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Epoxy-9-decene involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, such as ring-opening and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
1,2-Epoxy-9-decene can be compared with other similar compounds, such as:
1,2-Epoxy-5-hexene: This compound has a shorter carbon chain and is used in similar applications as this compound.
3,4-Epoxy-1-butene: This compound has a different epoxide ring position and is used in the synthesis of various chemicals.
1,2-Epoxyoctane: This compound has a saturated carbon chain and is used in the production of surfactants and lubricants.
This compound is unique due to its unsaturated carbon chain and the presence of both an epoxide ring and a double bond, making it a versatile intermediate in various chemical reactions and industrial applications .
Eigenschaften
IUPAC Name |
2-oct-7-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHJHKCOZGQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006337 | |
| Record name | 2-(Oct-7-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85721-25-1 | |
| Record name | 1,2-Epoxy-9-decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Octenyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Oct-7-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-7-enyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7-OCTENYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A752E1N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Epoxy-9-decene interact with silicon-based materials? What are the potential applications of this interaction?
A1: this compound readily reacts with hydrogen-terminated silicon surfaces through a UV-mediated hydrosilylation process. [, ] This results in the formation of a stable Si-C bond, attaching the molecule to the surface. [] This property makes it an excellent linker for attaching biomolecules, such as enzymes, [] or zwitterionic polymers to silicon-based materials. [] This surface modification can be used to create protein-repellent surfaces, [] biosensors, and other biocompatible materials. [, ]
Q2: Can this compound be used to modify materials other than silicon?
A2: Yes, this compound has been successfully employed in the synthesis of air-stable aluminum nanoparticles. [] The molecule, along with methyl methacrylate, participates in a copolymerization reaction during the nanoparticle formation. This process allows for the creation of a protective layer on the aluminum nanoparticles, increasing their stability against oxidation in air. []
Q3: How does the chain length of the epoxy monomer in epoxy-based silicone prepolymers synthesized with this compound affect the properties of the resulting UV-curable coatings?
A3: Research indicates that increasing the chain length of the open-chain epoxy monomer, like this compound, in UV-curable epoxy-based silicone coatings leads to higher glass transition temperatures (Tg) and increased hydrophobicity. [] This is attributed to the greater flexibility and lower crosslinking density offered by longer chain monomers. [] The resulting films exhibit excellent heat resistance, hydrophobicity, and desirable anti-graffiti and ink removal properties, suggesting their potential for various industrial applications, including anti-smudge and anti-graffiti coatings. []
Q4: Can this compound be used to create antimicrobial materials?
A4: Yes, this compound plays a crucial role in synthesizing antimicrobial copolymers. By reacting with the amino end groups of poly hexamethylene guanidine hydrochloride (PHMG), it introduces vinyl end groups. [] These modified PHMG chains can then copolymerize with methyl methacrylate (MMA), forming a water-insoluble antimicrobial copolymer. [] This copolymer exhibits long-lasting antimicrobial activity against bacteria like Escherichia coli, demonstrating its potential for applications in self-sterilizing coatings and water decontamination. []
Q5: What are the implications of using this compound for nitric oxide (NO) release applications?
A5: this compound is instrumental in synthesizing NO-releasing macromolecules. When conjugated to dendrimers like poly(amidoamine) (PAMAM) [] and poly(propylene imine) (PPI), [] it modifies their exterior properties, influencing their interaction with NO. This modification allows for the formation of N-diazeniumdiolate NO donors, enabling controlled release of NO. [, ] The hydrophobicity introduced by this compound impacts the NO release kinetics, offering a means to fine-tune NO delivery for potential applications like antibacterial agents and biofilm eradication. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

